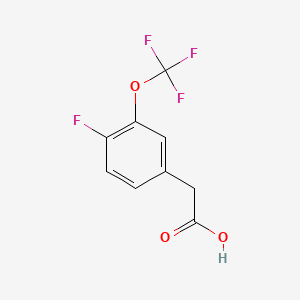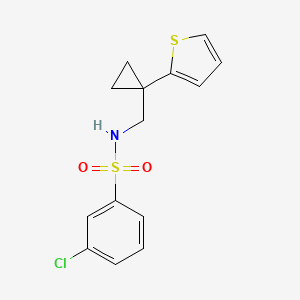![molecular formula C20H19FN2O5 B2780713 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 955228-43-0](/img/structure/B2780713.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound, characterized by its benzo[d][1,3]dioxole, pyrrolidinone, and fluorophenoxyacetamide moieties. This compound exhibits unique chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic synthesis. Here's a general pathway:
Formation of Pyrrolidinone Core: Starting with a suitable amine and an appropriate anhydride to yield the pyrrolidinone structure under reflux conditions.
Benzo[d][1,3]dioxole Addition: Introduction of the benzo[d][1,3]dioxole moiety through electrophilic aromatic substitution.
Formation of the Acetamide Linkage: Reacting the intermediate with 2-(4-fluorophenoxy)acetyl chloride under base conditions to form the final product.
Industrial Production Methods: The industrial synthesis mirrors the laboratory method but scaled up with considerations for cost-efficiency and yield optimization. Commonly involves:
Large-scale reactors
Continuous flow systems to maintain reaction consistency
Purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidative cleavage.
Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine.
Substitution: The fluorophenoxy group can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like KMnO₄ or CrO₃.
Reduction: Requires reagents like LiAlH₄ or NaBH₄.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products:
From oxidation: Cleavage products of benzo[d][1,3]dioxole.
From reduction: Pyrrolidine derivatives.
From substitution: Varied substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is studied for:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities due to its structural uniqueness.
Industry: Used in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The exact mechanism varies with application but generally involves interaction with molecular targets such as enzymes or receptors, altering pathways like signal transduction or metabolic processes. For instance, its potential use in medicine might involve binding to a specific receptor to modulate a biological response.
Comparación Con Compuestos Similares
Similar Compounds:
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)acetamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-bromophenoxy)acetamide
The presence of the fluorophenoxy group gives it distinct electronic properties, influencing its reactivity and interactions compared to its chloro or bromo analogs.
The combination of the benzo[d][1,3]dioxole and pyrrolidinone moieties creates a unique scaffold for drug development.
There you have it, a comprehensive of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fl
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZCHAKPMZCILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine](/img/structure/B2780633.png)
![3,4-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2780635.png)
![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2780640.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide](/img/structure/B2780646.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B2780647.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2780650.png)



